Ningetinib Tosylate

Description

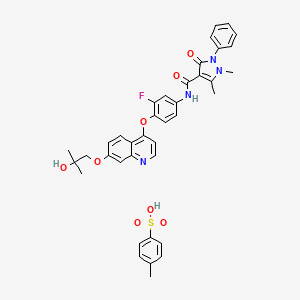

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29FN4O5.C7H8O3S/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39;1-6-2-4-7(5-3-6)11(8,9)10/h5-17,39H,18H2,1-4H3,(H,34,37);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUYISNCVNUUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H37FN4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394820-77-9 | |

| Record name | Ningetinib tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394820779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NINGETINIB TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7I5725FES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ningetinib Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ningetinib Tosylate, also known as TQB3804, is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI) demonstrating a dual mechanism of action. It functions as a multi-kinase inhibitor, targeting key drivers of oncogenesis and angiogenesis, including c-MET, VEGFR2, Axl, and FLT3. Concurrently, it operates as a fourth-generation epidermal growth factor receptor (EGFR) inhibitor, specifically designed to overcome resistance to third-generation TKIs mediated by the C797S mutation. This guide provides a comprehensive overview of the preclinical data supporting the mechanism of action of Ningetinib Tosylate, including detailed experimental protocols, extensive quantitative data, and visual representations of the signaling pathways involved.

Introduction

Ningetinib Tosylate has emerged as a promising therapeutic agent in the landscape of targeted cancer therapy. Its unique ability to inhibit a range of receptor tyrosine kinases (RTKs) implicated in tumor growth, proliferation, and survival, coupled with its efficacy against drug-resistant EGFR mutations, positions it as a versatile candidate for the treatment of various solid tumors and hematological malignancies. This document serves as a technical resource for researchers and drug development professionals, offering a deep dive into the molecular mechanisms underpinning the therapeutic potential of Ningetinib Tosylate.

Dual Mechanism of Action

Ningetinib Tosylate's primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of its target RTKs. This disrupts the phosphorylation cascade of downstream signaling pathways, ultimately leading to the inhibition of cell growth, survival, and metastasis.[1] The dual nature of its activity is a key attribute, addressing both primary oncogenic drivers and mechanisms of acquired resistance.

Multi-Kinase Inhibition

Ningetinib Tosylate demonstrates potent inhibitory activity against a panel of RTKs crucial for tumor progression:

-

c-MET (Hepatocyte Growth Factor Receptor): Overexpression or mutation of c-MET is associated with poor prognosis in several cancers. Ningetinib's inhibition of c-MET blocks downstream signaling pathways that promote cell proliferation, invasion, and angiogenesis.

-

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): As a key mediator of angiogenesis, VEGFR2 is a critical target for anti-cancer therapies. By inhibiting VEGFR2, Ningetinib disrupts the formation of new blood vessels, thereby limiting tumor growth and metastasis.

-

Axl: Axl is a member of the TAM (Tyro3, Axl, Mer) family of RTKs and is implicated in tumor cell survival, invasion, and resistance to therapy. Ningetinib's activity against Axl suggests its potential to overcome certain forms of drug resistance.

-

FLT3 (Fms-like Tyrosine Kinase 3): Mutations in FLT3, particularly internal tandem duplications (ITD), are common drivers in acute myeloid leukemia (AML). Ningetinib has shown significant efficacy in preclinical models of FLT3-ITD positive AML.

Fourth-Generation EGFR Inhibition

The emergence of the C797S mutation in EGFR is a primary mechanism of resistance to third-generation EGFR TKIs like osimertinib in non-small cell lung cancer (NSCLC). Ningetinib Tosylate (TQB3804) was specifically designed to overcome this resistance by effectively inhibiting EGFR harboring the C797S mutation, including the double and triple mutant forms.[2]

Quantitative Data

The following tables summarize the in vitro inhibitory activity of Ningetinib Tosylate against its key kinase targets and its anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Ningetinib Tosylate (IC50)

| Kinase Target | IC50 (nM) |

| c-MET | 6.7[3] |

| VEGFR2 | 1.9[3] |

| Axl | <1.0[3] |

| FLT3-ITD | 1.64 (MV4-11 cells)[4] |

| FLT3-ITD | 3.56 (MOLM13 cells)[4] |

| EGFRd746-750/T790M/C797S | 0.46[1][2][5][6] |

| EGFRL858R/T790M/C797S | 0.13[1][2][5][6] |

| EGFRd746-750/T790M | 0.26[1][2][5][6] |

| EGFRL858R/T790M | 0.19[1][2][5][6] |

| EGFRWT | 1.07[1][2][5][6] |

Table 2: Anti-Proliferative Activity of Ningetinib Tosylate (IC50)

| Cell Line | Cancer Type | Key Mutations | IC50 (nM) |

| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 1.64[4] |

| MOLM13 | Acute Myeloid Leukemia | FLT3-ITD | 3.56[4] |

| Ba/F3 | - | EGFRd746-750/T790M/C797S | 26.8[2][5][6] |

| NCI-H1975 | Non-Small Cell Lung Cancer | EGFRL858R/T790M | 163[2][5][6] |

| PC-9 | Non-Small Cell Lung Cancer | EGFRdel19 | 45[2][5][6] |

| A431 | Epidermoid Carcinoma | EGFRWT | 147[2][5][6] |

| HUVEC (HGF-stimulated) | - | - | 8.6[3] |

| HUVEC (VEGF-stimulated) | - | - | 6.3[3] |

Signaling Pathways

Ningetinib Tosylate exerts its anti-tumor effects by inhibiting key signaling pathways downstream of its target kinases.

FLT3 Signaling Pathway

In FLT3-ITD positive AML, the constitutive activation of FLT3 leads to the activation of several downstream pathways, including STAT5, AKT, and ERK, which promote leukemia cell proliferation and survival. Ningetinib effectively inhibits the phosphorylation of FLT3 and these downstream effectors.[4][7]

EGFR Signaling Pathway

In NSCLC with EGFR mutations, the aberrant activation of EGFR drives tumor growth through pathways like PI3K/AKT and MAPK/ERK. Ningetinib (TQB3804) inhibits the phosphorylation of mutant EGFR, including the resistant C797S variant, thereby blocking these downstream signals.[2]

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of Ningetinib Tosylate.

In Vitro Kinase Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ningetinib against purified kinase enzymes.

-

General Protocol:

-

Recombinant kinase enzymes (e.g., c-MET, VEGFR2, Axl, various EGFR mutants) are incubated with a specific substrate and ATP in a kinase reaction buffer.

-

Ningetinib Tosylate is added at various concentrations to determine its inhibitory effect.

-

The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or radiometric assays.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assays

-

Objective: To assess the anti-proliferative effect of Ningetinib on cancer cell lines.

-

General Protocol:

-

Cancer cell lines (e.g., MV4-11, MOLM13, Ba/F3, NCI-H1975) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of Ningetinib Tosylate for a specified period (typically 72 hours).

-

Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo, which quantifies the metabolic activity of viable cells.

-

IC50 values are determined by analyzing the dose-response curves.

-

Western Blot Analysis

-

Objective: To investigate the effect of Ningetinib on the phosphorylation status of target kinases and their downstream signaling proteins.

-

General Protocol:

-

Cancer cells are treated with Ningetinib Tosylate at various concentrations and for different durations.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-FLT3, FLT3, p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy of Ningetinib Tosylate in animal models.

-

General Protocol:

-

Human cancer cells (e.g., Ba/F3 with EGFR mutations, MOLM13) are subcutaneously or intravenously injected into immunodeficient mice (e.g., nude or NSG mice).

-

Once tumors are established, mice are randomized into treatment and control groups.

-

Ningetinib Tosylate is administered orally at specified doses and schedules.

-

Tumor growth is monitored regularly by measuring tumor volume.

-

At the end of the study, tumors may be excised for further analysis, such as western blotting, to confirm target engagement.

-

Efficacy is assessed by comparing tumor growth inhibition and survival rates between the treated and control groups.

-

Clinical Development

Ningetinib Tosylate (TQB3804) is currently being evaluated in clinical trials for the treatment of advanced solid tumors. A Phase I clinical trial (NCT04128085) has been initiated to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy.[2] Additionally, a Phase 1 clinical trial of ningetinib in patients with acute myeloid leukemia has been conducted, although it is now closed.[8]

Conclusion

Ningetinib Tosylate is a novel tyrosine kinase inhibitor with a compelling dual mechanism of action. Its ability to potently inhibit multiple key oncogenic drivers, including c-MET, VEGFR2, Axl, and FLT3, combined with its efficacy against treatment-resistant EGFR C797S mutations, underscores its significant therapeutic potential. The preclinical data presented in this guide provide a strong rationale for its continued clinical development in a range of solid tumors and hematological malignancies. The ongoing clinical trials will be crucial in further defining the safety and efficacy profile of this promising targeted therapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ningetinib - My Cancer Genome [mycancergenome.org]

Ningetinib Tosylate: A Technical Overview of its Chemical Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ningetinib Tosylate is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has shown promise in preclinical and early clinical studies for the treatment of various cancers. This technical guide provides a comprehensive overview of the currently available information on the chemical properties of Ningetinib Tosylate, its mechanism of action, and a summary of its biological activity. While detailed experimental protocols for its synthesis and analysis are not publicly available, this document consolidates existing data to serve as a valuable resource for researchers and drug development professionals.

Chemical and Physical Properties

Ningetinib Tosylate is the tosylate salt form of Ningetinib. The addition of the tosylate group is a common pharmaceutical strategy to enhance the solubility and bioavailability of a parent compound.[1] It presents as a white to off-white crystalline solid.[1]

Table 1: Physicochemical Properties of Ningetinib Tosylate

| Property | Value | Source |

| Molecular Formula | C₃₈H₃₇FN₄O₈S | [2] |

| Molecular Weight | 728.79 g/mol | [2] |

| IUPAC Name | N-[3-fluoro-4-[[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxy]phenyl]-1,5-dimethyl-3-oxo-2-phenyl-pyrazole-4-carboxamide;4-methylbenzenesulfonic acid | [2] |

| CAS Number | 1394820-77-9 | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | DMSO: 33.33 mg/mL (requires sonication) Water: < 0.1 mg/mL (insoluble) | [4] |

Mechanism of Action

Ningetinib Tosylate functions as a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis.[2] Its primary targets include:

-

c-Met (Hepatocyte Growth Factor Receptor - HGFR)

-

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)

-

Axl

-

Mer

-

Flt3 (Fms-like tyrosine kinase 3) [2]

By binding to the ATP-binding pocket of these kinases, Ningetinib Tosylate blocks their phosphorylation and subsequent activation of downstream signaling pathways.[5] Key pathways inhibited by this action include the STAT5, AKT, and ERK pathways.[5] This disruption of signaling ultimately leads to the inhibition of cancer cell proliferation, survival, and migration.[2][5]

A recent study published in July 2024 has highlighted the potential of Ningetinib to overcome secondary drug resistance in Acute Myeloid Leukemia (AML) with FLT3-ITD mutations, suggesting a promising therapeutic avenue for patients who have developed resistance to other TKIs.[5][6]

Signaling Pathway Diagram

Caption: Mechanism of action of Ningetinib Tosylate.

Biological Activity and In Vitro/In Vivo Data

Ningetinib Tosylate has demonstrated potent inhibitory activity against its target kinases in biochemical assays.

Table 2: In Vitro Inhibitory Activity of Ningetinib Tosylate

| Target Kinase | IC₅₀ (nM) | Source |

| c-Met | 6.7 | [4] |

| VEGFR2 | 1.9 | [4] |

| Axl | < 1.0 | [4] |

IC₅₀: The half maximal inhibitory concentration.

Preclinical in vivo studies have provided evidence of the anti-tumor efficacy of Ningetinib Tosylate. In a mouse xenograft model of human glioblastoma, oral administration of Ningetinib Tosylate at a dose of 20 mg/kg/day for 21 days resulted in a significant increase in the median survival time of the animals.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analytical characterization of Ningetinib Tosylate are not extensively described in publicly available literature. However, based on standard practices for similar tyrosine kinase inhibitors, the following methodologies are likely employed.

Synthesis

A definitive, step-by-step synthesis protocol for Ningetinib Tosylate is not available in the public domain. The synthesis of complex heterocyclic molecules like Ningetinib typically involves a multi-step process. The final step would involve the formation of the tosylate salt by reacting the free base of Ningetinib with p-toluenesulfonic acid.[1]

Analytical Methods

Validated analytical methods specific to Ningetinib Tosylate have not been published. However, standard analytical techniques for the characterization and quality control of small molecule pharmaceuticals would include:

-

High-Performance Liquid Chromatography (HPLC): For the determination of purity and the quantification of related substances. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol) under gradient or isocratic elution would be a typical starting point for method development.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and to study the fragmentation pattern for structural elucidation.

Physicochemical Property Determination

-

Melting Point: Differential Scanning Calorimetry (DSC) is a standard technique used to determine the melting point of crystalline solids.[8]

-

pKa: The acid dissociation constant (pKa) can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.[9]

Clinical Development

Ningetinib Tosylate has been investigated in several clinical trials. Publicly available information indicates a Phase II study in patients with advanced non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations (NCT04992858).[10] There are also listings for a terminated Phase I/II trial of Ningetinib in combination with KN046 for advanced hepatocellular carcinoma (NCT04601610) and a terminated Phase II study of KN046 in advanced NSCLC (NCT03838848), which may have involved Ningetinib.[10] Detailed results and protocols from these trials are not yet publicly available.

Conclusion

Ningetinib Tosylate is a promising multi-targeted tyrosine kinase inhibitor with potent in vitro activity and demonstrated in vivo efficacy in preclinical models. Its mechanism of action, targeting key drivers of tumor growth and angiogenesis, makes it a compelling candidate for further clinical investigation in various oncology indications. While a comprehensive public record of its synthesis and analytical protocols is not yet available, the existing data provides a solid foundation for researchers and drug developers interested in this compound. Further publication of detailed experimental procedures and clinical trial results is anticipated as the development of Ningetinib Tosylate progresses.

References

- 1. Buy Ningetinib Tosylate | 1394820-77-9 [smolecule.com]

- 2. Ningetinib Tosylate | C38H37FN4O8S | CID 73442844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ningetinib Tosylate | 1394820-77-9 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of nintedanib esylate RP-HPLC method [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ningetinib Tosylate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Ningetinib Tosylate: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ningetinib Tosylate is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] As the tosylate salt form of ningetinib, it exhibits enhanced solubility and bioavailability.[2] This compound is under investigation for its therapeutic potential in various malignancies, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[2][3][4] This technical guide provides a comprehensive overview of Ningetinib Tosylate, including its chemical properties, mechanism of action, preclinical data, and detailed experimental protocols.

Chemical Properties and Structure

Ningetinib Tosylate is chemically known as N-(3-fluoro-4-((7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl)oxy)phenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide p-toluenesulfonate.[5]

| Property | Value |

| Molecular Formula | C38H37FN4O8S |

| Molecular Weight | 728.8 g/mol [5] |

| CAS Number | 1394820-77-9[5] |

| Synonyms | CT-053-ptsa, CT-053 tosylate[5] |

Mechanism of Action

Ningetinib Tosylate functions as a multi-kinase inhibitor, targeting several RTKs implicated in tumor growth, angiogenesis, and metastasis.[3][5] Its primary targets include c-Met (hepatocyte growth factor receptor), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Axl, Mer, and Fms-like tyrosine kinase 3 (FLT3).[3][5]

By competitively binding to the ATP-binding pocket of these kinases, Ningetinib Tosylate inhibits their phosphorylation and subsequent activation of downstream signaling pathways.[2] This disruption of signaling cascades leads to the inhibition of cancer cell proliferation, survival, and invasion.[2][3] Notably, in FLT3-ITD positive AML cells, ningetinib has been shown to inhibit the phosphorylation of FLT3 and its downstream targets STAT5, AKT, and ERK.[3]

Preclinical and Clinical Data

In Vitro Efficacy

Ningetinib Tosylate has demonstrated potent inhibitory activity against its target kinases in various assays.

| Target/Assay | IC50 (nM) | Cell Line/Context |

| c-Met | 6.7 | Kinase Assay |

| VEGFR2 | 1.9 | Kinase Assay |

| Axl | <1.0 | Kinase Assay |

| HGF-stimulated HUVEC proliferation | 8.6 | Cell-based Assay |

| VEGF-stimulated microvascular angiogenesis | 6.3 | Rat Aortic Rings |

| FLT3-ITD | 1.64 | MV4-11 (AML cell line) |

| FLT3-ITD | 3.56 | MOLM13 (AML cell line) |

Data sourced from MedChemExpress and a 2024 study on AML.[1][3]

In Vivo Efficacy

In a U87MG human glioblastoma xenograft model, oral administration of Ningetinib Tosylate at 20 mg/kg/day for 21 days resulted in a significant increase in the median survival time and a 32% increase in life-span.[1] Furthermore, in mouse models of AML with FLT3-ITD and FLT3-ITD-F691L mutations, Ningetinib Tosylate showed superior anti-leukemia activity compared to the clinically used drugs gilteritinib and quizartinib, significantly prolonging the survival of the mice.[3]

Clinical Trials

Ningetinib Tosylate is being investigated in a Phase I/II clinical trial for the treatment of non-small cell lung cancer, liver cancer, and renal cancer.[2] A specific Phase Ib/II study (NCT03758287) is evaluating Ningetinib Tosylate in combination with gefitinib for patients with stage IIIB or IV NSCLC with EGFR mutation and T790M negative status who have progressed after EGFR TKI therapy.[4] Another clinical trial has investigated ningetinib in the context of acute myeloid leukemia with FLT3 mutations.[6]

Experimental Protocols

Synthesis of Ningetinib Tosylate

A detailed, publicly available, step-by-step synthesis protocol for Ningetinib Tosylate is not readily found in the searched literature. However, based on patents for similar multi-kinase inhibitors like sorafenib tosylate, a general synthetic strategy can be inferred. The synthesis would likely involve the coupling of a substituted pyrazole-4-carboxamide derivative with a fluorinated aniline compound bearing the quinolinyl ether side chain. The final step would involve the formation of the tosylate salt by reacting the free base of ningetinib with p-toluenesulfonic acid in a suitable solvent.

Cell Proliferation Assay (AML Cell Lines)

This protocol is based on methodologies used for assessing the anti-proliferative effects of tyrosine kinase inhibitors on FLT3-ITD positive AML cell lines such as MV4-11 and MOLM13.[3]

-

Cell Culture: Culture MV4-11 and MOLM13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Drug Treatment: Prepare serial dilutions of Ningetinib Tosylate in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blot for Phospho-Protein Analysis

This protocol is designed to assess the effect of Ningetinib Tosylate on the phosphorylation of FLT3, STAT5, AKT, and ERK in FLT3-ITD positive AML cells.[3]

-

Cell Treatment: Seed MV4-11 or MOLM13 cells in 6-well plates and treat with varying concentrations of Ningetinib Tosylate for a specified time (e.g., 2-6 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FLT3, FLT3, phospho-STAT5, STAT5, phospho-AKT, AKT, phospho-ERK, and ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mouse Xenograft Model for AML

This protocol outlines the establishment of a mouse xenograft model to evaluate the in vivo efficacy of Ningetinib Tosylate against AML.[3]

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice).

-

Cell Implantation: Inject FLT3-ITD positive AML cells (e.g., MOLM13) intravenously into the mice.

-

Tumor Establishment: Monitor the mice for signs of leukemia engraftment.

-

Drug Administration: Once the tumor is established, randomize the mice into treatment and control groups. Administer Ningetinib Tosylate orally at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitoring: Monitor tumor burden through methods such as bioluminescence imaging (if using luciferase-expressing cells) or flow cytometry analysis of peripheral blood for human CD45+ cells. Also, monitor the body weight and overall health of the mice.

-

Efficacy Assessment: The primary endpoint is typically overall survival. The survival data can be analyzed using Kaplan-Meier curves and log-rank tests.

Conclusion

Ningetinib Tosylate is a promising multi-kinase inhibitor with potent activity against key drivers of cancer cell proliferation, survival, and angiogenesis. Its efficacy in preclinical models of AML, particularly in overcoming resistance to existing therapies, highlights its potential as a valuable therapeutic agent. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in various cancer types. This guide provides a foundational resource for researchers and drug development professionals working with or interested in Ningetinib Tosylate.

References

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ningetinib - My Cancer Genome [mycancergenome.org]

An In-Depth Technical Guide to the Target Kinase Profile of Ningetinib Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ningetinib Tosylate (also known as CT-053PTSA) is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in preclinical and clinical studies.[1][2] As a multi-targeted agent, its efficacy stems from the simultaneous inhibition of several key signaling pathways implicated in tumor growth, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the target kinases of Ningetinib Tosylate, presenting quantitative data on its inhibitory activity, detailed methodologies for relevant experimental procedures, and visual representations of the associated signaling pathways and workflows.

Target Kinase Profile of Ningetinib Tosylate

Ningetinib Tosylate exhibits a highly specific kinase interaction pattern, primarily targeting a select group of tyrosine kinases.[3] Its principal targets include c-Met (hepatocyte growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), and members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, as well as FLT3 (FMS-like tyrosine kinase 3).[3][4][5] The inhibitory activity of Ningetinib Tosylate is achieved through competitive binding to the ATP-binding pocket of these kinases.[6]

Quantitative Inhibitory Activity

The potency of Ningetinib Tosylate against its primary targets has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The table below summarizes the reported IC50 values for Ningetinib Tosylate against its key target kinases.

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| c-Met | 6.7 | Biochemical Assay | [7] |

| 68 | Recombinant Enzyme Assay | [3] | |

| 7.0 | Cell-based Phosphorylation Assay (MKN45 cells) | [3] | |

| VEGFR2 | 1.9 | Biochemical Assay | [7] |

| 1.1 | Cell-based Phosphorylation Assay (HUVECs) | [3] | |

| Axl | <1.0 | Biochemical Assay | [7] |

| 3.4 | Biochemical Assay | [3] | |

| 0.44 | Cell-based Phosphorylation Assay (AXL-MEFs) | [3] | |

| FLT3 | 1.5 | Cell-based Phosphorylation Assay (FLT-wt-MEFs) | [3] |

| FLT3-ITD | 1.64 (MV4-11 cells) | Cell Proliferation Assay | [6] |

| 3.56 (MOLM13 cells) | Cell Proliferation Assay | [6] | |

| Mer | - | Identified as a target | [4][5] |

| Tyro3 | - | Identified as a target | [7] |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Signaling Pathways and Mechanism of Action

The inhibition of its target kinases allows Ningetinib Tosylate to disrupt critical downstream signaling cascades that are frequently dysregulated in cancer.

c-Met, VEGFR2, and Axl Signaling

c-Met, VEGFR2, and Axl are key drivers of tumorigenesis, involved in processes such as cell proliferation, survival, migration, invasion, and angiogenesis. Upon ligand binding, these receptor tyrosine kinases dimerize and autophosphorylate, creating docking sites for various downstream signaling proteins. Ningetinib Tosylate, by blocking the ATP-binding site, prevents this initial phosphorylation event, thereby inhibiting the activation of downstream pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

References

- 1. Frontiers | Preclinical characterization and phase I clinical trial of CT053PTSA targets MET, AXL, and VEGFR2 in patients with advanced solid tumors [frontiersin.org]

- 2. Preclinical characterization and phase I clinical trial of CT053PTSA targets MET, AXL, and VEGFR2 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 4. promega.com [promega.com]

- 5. ulab360.com [ulab360.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

Ningetinib Tosylate: A Multi-Targeted Tyrosine Kinase Inhibitor for Cancer Therapy

CAS Number: 1394820-77-9

This technical guide provides a comprehensive overview of Ningetinib Tosylate, a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI). It is intended for researchers, scientists, and drug development professionals interested in its mechanism of action, pharmacological properties, and potential therapeutic applications.

Introduction

Ningetinib Tosylate is the tosylate salt form of ningetinib, a multi-targeted TKI with significant antineoplastic activity.[1][2][3] It primarily targets a range of receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis, including c-Met (hepatocyte growth factor receptor, HGFR), vascular endothelial growth factor receptor 2 (VEGFR2), Axl, Mer, and Fms-like tyrosine kinase 3 (Flt3).[1][2][4] By competitively binding to the ATP-binding pocket of these kinases, Ningetinib Tosylate disrupts downstream signaling pathways, leading to the inhibition of cancer cell proliferation, survival, and invasion.[4] The tosylate salt form enhances the compound's solubility and bioavailability.[4]

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1394820-77-9 |

| Molecular Formula | C₃₈H₃₇FN₄O₈S |

| Molecular Weight | 728.79 g/mol [3][4] |

| IUPAC Name | N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide;4-methylbenzenesulfonic acid[3] |

| Synonyms | CT-053 tosylate, CT-053-PTSA[2] |

Mechanism of Action and Signaling Pathways

Ningetinib Tosylate exerts its anti-cancer effects by inhibiting multiple RTKs simultaneously. This multi-targeted approach can be particularly effective in overcoming resistance mechanisms that may arise from the redundancy and crosstalk of signaling pathways in cancer cells.

The primary targets of Ningetinib Tosylate and their associated downstream signaling pathways are detailed below.

Inhibition of c-Met, VEGFR2, and Axl Signaling

Ningetinib Tosylate demonstrates potent inhibitory activity against c-Met, VEGFR2, and Axl.[5][6][7][8] The inhibition of these kinases disrupts key cellular processes that are crucial for tumor progression.

Caption: Inhibition of c-Met, VEGFR2, and Axl signaling pathways by Ningetinib Tosylate.

Inhibition of FLT3 Signaling in Acute Myeloid Leukemia (AML)

Recent studies have highlighted Ningetinib as a novel inhibitor of FMS-like tyrosine kinase 3 (FLT3), particularly in the context of acute myeloid leukemia (AML) with FLT3 internal tandem duplication (FLT3-ITD) mutations.[9][10] These mutations are common in AML and are associated with a poor prognosis.[10] Ningetinib effectively inhibits the phosphorylation of FLT3 and its downstream targets, STAT5, AKT, and ERK, leading to cell cycle arrest and apoptosis in FLT3-ITD positive AML cells.[9]

Caption: Ningetinib's inhibitory effect on the FLT3-ITD signaling pathway in AML.

Pharmacological Data

In Vitro Activity

Ningetinib Tosylate has demonstrated potent inhibitory activity against its target kinases in various in vitro assays.

| Target Kinase | IC₅₀ (nM) |

| c-Met | 6.7[5][6][7][8] |

| VEGFR2 | 1.9[5][6][7][8] |

| Axl | <1.0[5][6][7][8] |

In cell-based functional assays, Ningetinib Tosylate inhibited HGF and VEGF-stimulated Human Umbilical Vein Endothelial Cell (HUVEC) proliferation and microvascular angiogenesis in rat aortic rings with IC₅₀ values of 8.6 nM and 6.3 nM, respectively.[5]

In Vivo Activity

In vivo studies in animal models have demonstrated the anti-tumor efficacy of Ningetinib Tosylate.

| Animal Model | Dosage | Key Findings | Reference |

| U87MG human glioblastoma xenograft nude mice | 3 mg/kg (single oral dose) | Potent inhibition of c-Met, AKT, and ERK1/2 phosphorylation for up to 6 hours in tumor tissues. | [5][11] |

| Orthotopic U87MG human glioblastoma xenograft | 20 mg/kg/day (oral, 21 days) | Prolonged median survival time and a significant increase in life-span value (ILS=32%, p=0.003) compared to the vehicle-treated group. | [5] |

| FLT3-ITD and FLT3-ITD-F691L mutation mouse models of AML | Not specified | Showed superior anti-leukemia activity compared to gilteritinib and quizartinib, significantly prolonging the survival of mice. | [10] |

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A common method to determine the IC₅₀ values for kinase inhibitors is a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Caption: General workflow for a kinase inhibition assay.

Methodology:

-

Reagents: Recombinant human kinases (e.g., c-Met, VEGFR2, Axl), corresponding peptide substrates, ATP, and detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin for a biotinylated substrate).

-

Procedure:

-

The kinase is pre-incubated with serially diluted Ningetinib Tosylate in a microplate well for a defined period (e.g., 15-30 minutes) at room temperature.

-

The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

The reaction is stopped by adding a solution containing EDTA.

-

Detection reagents are added, and the plate is incubated to allow for antibody binding.

-

The signal (e.g., TR-FRET ratio) is read on a plate reader.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor relative to a control (DMSO vehicle). The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Western Blot Analysis for Phosphorylation Inhibition

This protocol is used to assess the effect of Ningetinib on the phosphorylation of target kinases and their downstream signaling proteins in cell lines.[9]

Methodology:

-

Cell Culture and Treatment:

-

Culture relevant cancer cell lines (e.g., MV4-11 and MOLM13 for FLT3-ITD AML) under standard conditions.

-

Treat the cells with varying concentrations of Ningetinib for different time points (e.g., 2 or 6 hours).

-

-

Protein Extraction:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Clinical Development

Ningetinib has been investigated in a Phase 1 clinical trial for acute myeloid leukemia.[2] The trial focused on patients with FLT3 mutations.[2] While this specific trial is now closed, the promising preclinical data, particularly its efficacy against resistant mutations, suggests potential for further clinical investigation in AML and other cancers driven by its target kinases.[2][10]

Conclusion

Ningetinib Tosylate is a promising multi-targeted tyrosine kinase inhibitor with potent activity against key drivers of cancer progression, including c-Met, VEGFR2, Axl, and FLT3. Its ability to simultaneously block multiple oncogenic signaling pathways provides a strong rationale for its continued investigation as a therapeutic agent for various solid tumors and hematological malignancies. The detailed pharmacological profile and experimental data presented in this guide offer a valuable resource for researchers and clinicians in the field of oncology drug development.

References

- 1. Facebook [cancer.gov]

- 2. ningetinib - My Cancer Genome [mycancergenome.org]

- 3. Ningetinib Tosylate | C38H37FN4O8S | CID 73442844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Ningetinib Tosylate | 1394820-77-9 [smolecule.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. CT-053 tosylate | VEGF and PDGF inhibitor | CAS# 1394820-77-9 | InvivoChem [invivochem.com]

- 8. 1394820-77-9 Cas No. | Ningetinib Tosylate | Apollo [store.apolloscientific.co.uk]

- 9. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ningetinib Tosylate | 1394820-77-9 [chemicalbook.com]

An In-depth Technical Guide to Ningetinib Tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ningetinib Tosylate, a multi-kinase inhibitor with significant potential in oncology. This document details its chemical identity, mechanism of action, relevant signaling pathways, quantitative efficacy data, and key experimental protocols.

Chemical Identity

Ningetinib Tosylate is the tosylate salt form of ningetinib.[1][2][3][4] The presence of the tosylate group enhances its solubility and bioavailability.

-

IUPAC Name: N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide;4-methylbenzenesulfonic acid[1][5]

-

Molecular Weight: 728.8 g/mol [5]

Mechanism of Action

Ningetinib Tosylate is an orally available, potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[2][5][6] It primarily targets c-Met (hepatocyte growth factor receptor, HGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Axl, Mer, and Fms-like tyrosine kinase 3 (Flt3).[1][2][3][4]

The fundamental mechanism of action involves the competitive binding of Ningetinib Tosylate to the ATP-binding pocket of these kinases.[2] This binding event prevents the phosphorylation and subsequent activation of the kinases, thereby disrupting their downstream signaling pathways. The inhibition of these pathways ultimately leads to a reduction in tumor cell proliferation, survival, angiogenesis, and metastasis.[1][2][3]

Signaling Pathways and Inhibitory Action

Ningetinib Tosylate's therapeutic potential stems from its ability to concurrently inhibit several key signaling pathways implicated in cancer progression.

c-Met and VEGFR2 Signaling Inhibition

The c-Met and VEGFR2 pathways are crucial for tumor growth and angiogenesis. Ningetinib potently inhibits the phosphorylation of c-Met and its downstream signaling kinases, including AKT and ERK1/2.[5] Similarly, it blocks VEGFR2 signaling, which is essential for endothelial cell proliferation and migration.

References

- 1. ningetinib - My Cancer Genome [mycancergenome.org]

- 2. Buy Ningetinib Tosylate | 1394820-77-9 [smolecule.com]

- 3. Ningetinib Tosylate | C38H37FN4O8S | CID 73442844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]

Ningetinib Tosylate: A Multi-Kinase Inhibitor for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ningetinib Tosylate is an orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in cancer progression.[1][2][3][4] This potent inhibitor has demonstrated significant anti-neoplastic activity in preclinical studies, particularly in hematological malignancies and solid tumors. This technical guide provides a comprehensive overview of Ningetinib Tosylate, including its mechanism of action, a summary of key preclinical data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Mechanism of Action

Ningetinib Tosylate exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of several key RTKs, thereby inhibiting their phosphorylation and downstream signaling.[1] The primary targets of Ningetinib Tosylate include c-MET (hepatocyte growth factor receptor), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Axl, Mer, and Fms-like tyrosine kinase 3 (FLT3).[1][2][3][4] By blocking these pathways, Ningetinib Tosylate effectively inhibits tumor cell proliferation, survival, angiogenesis, and metastasis.[1][2][3][4]

Recent research has highlighted its potent activity against FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations, a common driver of Acute Myeloid Leukemia (AML).[3][5] Ningetinib has been shown to inhibit the phosphorylation of FLT3 and its downstream signaling proteins, including STAT5, AKT, and ERK, in FLT3-ITD positive AML cells.[3][5]

Preclinical Data

The anti-tumor activity of Ningetinib Tosylate has been evaluated in various preclinical models, demonstrating its potential as a therapeutic agent.

In Vitro Efficacy

Ningetinib Tosylate has shown potent inhibitory activity against its target kinases and cancer cell lines.

| Target Kinase | IC50 (nM) |

| c-Met | 6.7 |

| VEGFR2 | 1.9 |

| Axl | <1.0 |

| Cell Line | Cancer Type | FLT3 Mutation | IC50 (nM) |

| MV4-11 | Acute Myeloid Leukemia (AML) | ITD | 1.64 |

| MOLM13 | Acute Myeloid Leukemia (AML) | ITD | 3.56 |

| K562 | Chronic Myeloid Leukemia | WT | >1000 |

| HL60 | Acute Promyelocytic Leukemia | WT | >1000 |

| OCI-AML2 | Acute Myeloid Leukemia (AML) | WT | >1000 |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | WT | >1000 |

| U937 | Histiocytic Lymphoma | WT | >1000 |

| THP-1 | Acute Monocytic Leukemia | WT | >1000 |

Data sourced from preclinical studies.[3]

In Vivo Efficacy

Ningetinib Tosylate has demonstrated significant anti-tumor activity in xenograft models of AML.

| Xenograft Model | Treatment | Outcome |

| MOLM13 (AML) | Ningetinib (30 mg/kg, daily for 14 days) | Significantly prolonged survival compared to vehicle and quizartinib. |

| Ba/F3-FLT3-ITD (AML) | Ningetinib (30 mg/kg, daily for 14 days) | Superior anti-leukemia activity compared to gilteritinib and quizartinib. |

| Ba/F3-FLT3-ITD-F691L | Ningetinib (30 mg/kg, daily for 14 days) | Overcame secondary drug resistance, showing superior activity. |

Data from a 2024 study on Ningetinib in AML.[3]

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Experimental Protocols

The following are detailed methodologies for key experiments cited in preclinical studies of Ningetinib Tosylate.

Cell Proliferation Assay (CCK-8)

This protocol is for assessing the effect of Ningetinib Tosylate on the proliferation of AML cell lines.

Materials:

-

AML cell lines (e.g., MOLM-13, MV4-11)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

Ningetinib Tosylate stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed AML cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of Ningetinib Tosylate in culture medium.

-

Add 100 µL of the diluted Ningetinib Tosylate solutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate the plates for 72 hours at 37°C.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plates for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is for analyzing the phosphorylation status of FLT3 and its downstream signaling proteins.

Materials:

-

AML cell lines

-

Ningetinib Tosylate

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed AML cells and treat with various concentrations of Ningetinib Tosylate for 2-6 hours.

-

Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Model

This protocol describes the establishment of an AML xenograft model and the evaluation of Ningetinib Tosylate's efficacy.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID)

-

MOLM-13 or Ba/F3-FLT3-ITD cells

-

Matrigel

-

Ningetinib Tosylate formulation for oral gavage

-

Vehicle control

Procedure:

-

Subcutaneously inject 5 x 10^6 MOLM-13 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer Ningetinib Tosylate (e.g., 30 mg/kg) or vehicle control daily via oral gavage.

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the mice for any signs of toxicity.

-

Continue treatment for a specified period (e.g., 14-21 days) or until the tumor volume in the control group reaches a predetermined endpoint.

-

For survival studies, monitor the mice until they meet the criteria for euthanasia.

-

Analyze the data for tumor growth inhibition and overall survival.

Conclusion

Ningetinib Tosylate is a promising multi-kinase inhibitor with potent anti-cancer activity, particularly in cancers driven by c-MET, VEGFR2, Axl, and FLT3 mutations. The preclinical data strongly support its further investigation in clinical settings. The detailed protocols and visualizations provided in this guide are intended to facilitate further research and development of this compound for the treatment of various cancers.

References

- 1. ningetinib - My Cancer Genome [mycancergenome.org]

- 2. Ningetinib Tosylate | C38H37FN4O8S | CID 73442844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Ningetinib Tosylate: A Multi-Targeted Tyrosine Kinase Inhibitor for Oncological Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Ningetinib Tosylate (CT-053PTSA) is an orally bioavailable small molecule tyrosine kinase inhibitor (TKI) demonstrating potent activity against a range of receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the preclinical and early clinical data on Ningetinib Tosylate, with a focus on its mechanism of action, experimental validation, and preliminary clinical profile.

Mechanism of Action: Multi-Targeted Kinase Inhibition

Ningetinib Tosylate functions as a multi-targeted TKI, competitively binding to the ATP-binding pocket of several key RTKs, thereby inhibiting their phosphorylation and downstream signaling.[1] Its primary targets include c-MET (hepatocyte growth factor receptor), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), AXL, MER, and Fms-like tyrosine kinase 3 (FLT3).[2] The inhibition of these pathways disrupts critical cellular processes in cancer, including proliferation, survival, angiogenesis, and invasion.[2]

Targeted Signaling Pathways

The binding of Ningetinib Tosylate to its target kinases leads to the inhibition of several downstream signaling cascades. Notably, in preclinical models, Ningetinib has been shown to inhibit the phosphorylation of c-Met and its downstream effectors AKT and ERK1/2.[3] In the context of FLT3-mutated acute myeloid leukemia (AML), Ningetinib inhibits the STAT5, AKT, and ERK pathways.[4]

Preclinical Data

In Vitro Kinase and Cellular Activity

Ningetinib Tosylate has demonstrated potent inhibitory activity against its target kinases in both biochemical and cell-based assays. The IC50 values, which represent the concentration of the drug required to inhibit 50% of the target's activity, are summarized in the table below.

| Target | IC50 (nM) - Kinase Assay | IC50 (nM) - Cellular Assay |

| c-MET | 6.7[3] | 7.0 |

| VEGFR2 | 1.9[3] | 1.1 |

| AXL | <1.0[3] | 0.44 |

| FLT3 | 8.6 | 1.5 |

| MERTK | 14 | - |

Data sourced from preclinical characterization studies.

In cell-based functional assays, Ningetinib Tosylate inhibited HGF and VEGF-stimulated Human Umbilical Vein Endothelial Cell (HUVEC) proliferation with IC50 values of 8.6 nM and 6.3 nM, respectively.[3]

In Vivo Antitumor Efficacy

The antitumor activity of Ningetinib Tosylate has been evaluated in various xenograft models.

| Model Type | Cell Line/Tumor | Treatment | Outcome |

| Glioblastoma Xenograft | U87MG | 20 mg/kg/day (oral) | Prolonged median survival time (ILS=32%, p=0.003)[3] |

| Gastric Cancer CDX | SNU-5, MKN-45 | Not specified | Significant tumor growth inhibition[5] |

| Gastric Cancer PDX | GA0046, GA3121 | Not specified | Significant tumor growth inhibition[5] |

CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; ILS: Increase in life-span.

Experimental Protocols

In Vivo Xenograft Studies

A general methodology for establishing and evaluating the efficacy of Ningetinib Tosylate in xenograft models is outlined below.

Methodology:

-

Cell Culture: Human tumor cell lines with high expression of target kinases (e.g., SNU-5 and MKN-45 for c-MET) are cultured under standard conditions.[5]

-

Animal Model: Female BALB/cA nude mice (5-6 weeks old) are typically used.[5]

-

Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse. For patient-derived xenografts (PDX), tumor fragments are directly implanted.[5]

-

Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. Ningetinib Tosylate is administered orally, while the control group receives a vehicle solution.

-

Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored. The primary endpoint is typically tumor growth inhibition or an increase in survival time.

Phase I Clinical Trial Data

A first-in-human, open-label, single-arm, dose-escalation (3+3 design) Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of Ningetinib Tosylate in patients with advanced solid tumors (NCT04577703).[3]

Patient Demographics and Dosing

-

Number of Patients: 20

-

Dose Cohorts: 15 mg, 30 mg, 60 mg, 100 mg, and 150 mg, administered once daily (QD).

Safety and Tolerability

-

Maximum Tolerated Dose (MTD): 100 mg QD.

-

Dose-Limiting Toxicities (DLTs): Observed in 3 patients (1 in the 100 mg cohort and 2 in the 150 mg cohort).

-

Most Common Treatment-Related Adverse Events (TRAEs):

-

Transaminase elevation (65%)

-

Leukopenia (45%)

-

Neutropenia (35%)

-

Pharmacokinetics

Ningetinib Tosylate was rapidly absorbed following oral administration. The maximum plasma concentration (Cmax) and the area under the curve (AUC) increased proportionally with the dose.

| Dose | Cmax (ng/mL) - Day 1 | AUC0-24h (ngh/mL) - Day 1 | Cmax (ng/mL) - Day 28 | AUC0-24h (ngh/mL) - Day 28 |

| 60 mg | ~1500 | ~15000 | ~2000 | ~25000 |

| 100 mg | ~2500 | ~25000 | ~3000 | ~40000 |

Approximate values based on published graphical data.

Metabolism: Ningetinib Tosylate is primarily metabolized by cytochrome P450 enzymes, including CYP1A1, CYP1B1, CYP2C9, and CYP3A4.[1] The main metabolite is the N-demethylated form (M1).[1]

Antitumor Activity

Of the 17 patients evaluable for tumor response, 29.4% achieved stable disease.

Conclusion

Ningetinib Tosylate is a promising multi-targeted tyrosine kinase inhibitor with potent preclinical activity against several key oncogenic drivers. The results from the Phase I clinical trial in patients with advanced solid tumors indicate a manageable safety profile and establish a recommended dose for further investigation. Ongoing and future studies will continue to define the therapeutic potential of Ningetinib Tosylate in various cancer types.

References

- 1. Buy Ningetinib Tosylate | 1394820-77-9 [smolecule.com]

- 2. ningetinib - My Cancer Genome [mycancergenome.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical characterization and phase I clinical trial of CT053PTSA targets MET, AXL, and VEGFR2 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Ningetinib Tosylate: A Novel Tyrosine Kinase Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Ningetinib Tosylate, a promising multi-target tyrosine kinase inhibitor, and its therapeutic potential in the context of Acute Myeloid Leukemia (AML). The document details its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its anti-leukemic activity, with a focus on AML harboring FMS-like tyrosine kinase 3 (FLT3) mutations.

Introduction to Ningetinib Tosylate and its Rationale in AML

Ningetinib Tosylate is an orally bioavailable small molecule inhibitor targeting several receptor tyrosine kinases implicated in cancer pathogenesis, including FMS-like tyrosine kinase 3 (FLT3), c-MET, vascular endothelial growth factor receptor 2 (VEGFR2), Axl, and Mer.[1][2] Its multi-targeted profile makes it a compelling candidate for cancers driven by aberrant signaling through these pathways.

In Acute Myeloid Leukemia (AML), mutations in the FLT3 gene are among the most common genetic alterations, occurring in approximately 30% of patients.[3] The most frequent type of FLT3 mutation is the internal tandem duplication (FLT3-ITD), which leads to constitutive activation of the FLT3 receptor.[3] This aberrant signaling drives leukemic cell proliferation and survival through downstream pathways such as STAT5, AKT, and ERK, and is associated with a poor prognosis.[3][4][5][6] Ningetinib's potent inhibitory activity against FLT3 makes it a promising therapeutic strategy for this high-risk AML patient population.[4][5][6]

Mechanism of Action

Ningetinib exerts its anti-leukemic effects by directly binding to and inhibiting the kinase activity of FLT3. Molecular docking studies suggest that ningetinib acts as a type II FLT3 inhibitor.[6] By blocking the autophosphorylation of FLT3, it effectively abrogates the downstream signaling cascades that are critical for the survival and proliferation of FLT3-mutated AML cells.[4][5][6] The inhibition of the STAT5, AKT, and ERK pathways ultimately leads to cell cycle arrest and apoptosis in malignant cells.[4][5][6]

Below is a diagram illustrating the FLT3 signaling pathway and the inhibitory action of Ningetinib.

Caption: FLT3 Signaling Pathway Inhibition by Ningetinib.

Preclinical Efficacy

The anti-leukemic activity of Ningetinib has been evaluated in both in vitro and in vivo preclinical models of AML.

In Vitro Activity

Ningetinib has demonstrated potent and selective inhibitory activity against AML cell lines harboring the FLT3-ITD mutation.[6] The half-maximal inhibitory concentrations (IC50) from cell proliferation assays are summarized in the table below.

| Cell Line | FLT3 Status | IC50 (nM) | Reference |

| MV4-11 | FLT3-ITD | 1.64 | [6] |

| MOLM13 | FLT3-ITD | 3.56 | [6] |

| K562 | FLT3-WT | >3000 | [6] |

| HL60 | FLT3-WT | >3000 | [6] |

| OCI-AML2 | FLT3-WT | >3000 | [6] |

| OCI-AML3 | FLT3-WT | >3000 | [6] |

| U937 | FLT3-WT | >3000 | [6] |

| THP-1 | FLT3-WT | >3000 | [6] |

As shown in the table, Ningetinib exhibits high potency against FLT3-ITD positive cell lines while having minimal cytotoxic effects on FLT3 wild-type (WT) cell lines, highlighting its selectivity.[6] Furthermore, studies have shown that Ningetinib effectively inhibits the proliferation of primary AML cells from patients with FLT3-ITD mutations at concentrations above 100 nM, whereas primary cells with wild-type FLT3 were insensitive up to 3000 nM.[6]

In Vivo Efficacy

The in vivo anti-leukemic effects of Ningetinib have been assessed in mouse models of AML. In leukemia mouse models induced with cells expressing FLT3-ITD and the drug-resistant FLT3-ITD-F691L mutation, Ningetinib demonstrated superior anti-tumor activity compared to the established FLT3 inhibitors gilteritinib and quizartinib.[4][5][6] Treatment with Ningetinib significantly prolonged the survival of these mice, suggesting its potential to overcome clinical resistance to current therapies.[4][5][6]

Experimental Protocols

This section details the key experimental methodologies employed in the preclinical evaluation of Ningetinib in AML.

Cell Proliferation Assay

This assay is used to determine the cytotoxic effects of Ningetinib on AML cell lines.

-

Cell Culture: AML cell lines (e.g., MV4-11, MOLM13, K562, HL60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of Ningetinib Tosylate or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Cell viability is measured using a commercially available assay kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a plate reader. The IC50 values are calculated by plotting the percentage of cell viability against the log concentration of Ningetinib and fitting the data to a dose-response curve.

Immunoblotting (Western Blot)

Immunoblotting is used to assess the effect of Ningetinib on the phosphorylation status of FLT3 and its downstream signaling proteins.

-

Cell Lysis: AML cells treated with Ningetinib or a vehicle control are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of FLT3, STAT5, AKT, and ERK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-leukemic efficacy of Ningetinib in a living organism.

-

Cell Implantation: Immunodeficient mice (e.g., NOD/SCID) are intravenously injected with human AML cells (e.g., MOLM13) or Ba/F3 cells engineered to express human FLT3-ITD.

-

Treatment: Once leukemia is established (confirmed by bioluminescence imaging or peripheral blood analysis), the mice are randomized into treatment and control groups. Ningetinib is administered orally at a predetermined dose and schedule.

-

Monitoring: The tumor burden is monitored regularly. The overall health and survival of the mice are also recorded.

-

Endpoint Analysis: At the end of the study, tissues may be collected for further analysis, such as immunohistochemistry or flow cytometry, to assess the extent of leukemic infiltration.

Below is a diagram illustrating a typical experimental workflow for evaluating a novel inhibitor like Ningetinib in AML.

Caption: Preclinical Evaluation Workflow for Ningetinib in AML.

Clinical Development

Ningetinib Tosylate has been investigated in a phase 1 clinical trial for advanced solid tumors, where AML was the most frequently studied disease, and the presence of an FLT3 mutation was a key inclusion criterion.[1][6] While this trial is now closed, the promising preclinical data, particularly its efficacy against resistant mutations, suggests that further clinical investigation of Ningetinib in FLT3-mutated AML is warranted.[1]

Conclusion

Ningetinib Tosylate is a potent, multi-targeted tyrosine kinase inhibitor with significant preclinical activity against Acute Myeloid Leukemia, especially in the context of FLT3-ITD mutations. Its ability to overcome resistance mechanisms associated with current FLT3 inhibitors makes it a promising candidate for further development. The in-depth understanding of its mechanism of action and the robust preclinical data provide a strong rationale for its continued investigation in clinical trials for patients with this high-risk leukemia.

References

- 1. ningetinib - My Cancer Genome [mycancergenome.org]

- 2. Facebook [cancer.gov]

- 3. Mechanisms of Resistance to Small Molecules in Acute Myeloid Leukemia [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of Ningetinib Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ningetinib Tosylate (CT-053) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) demonstrating significant potential in oncology. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic data. Detailed experimental protocols for key studies are provided to facilitate reproducibility and further investigation. The information is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic utility of Ningetinib Tosylate.

Introduction

Ningetinib Tosylate is the tosylate salt form of Ningetinib, a potent small molecule inhibitor of several receptor tyrosine kinases implicated in oncogenesis and tumor progression.[1][2] Its multi-targeted nature allows it to concurrently disrupt multiple signaling pathways crucial for tumor cell proliferation, survival, angiogenesis, and metastasis.[1][3] This document synthesizes the current publicly available data on the pharmacological properties of Ningetinib Tosylate.

Mechanism of Action

Ningetinib Tosylate exerts its anti-neoplastic effects by competitively binding to the ATP-binding pocket of several receptor tyrosine kinases.[4] The primary targets of Ningetinib Tosylate include c-MET (hepatocyte growth factor receptor), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Axl, Mer, and Fms-like tyrosine kinase 3 (FLT3).[1][3] By inhibiting the autophosphorylation and activation of these kinases, Ningetinib Tosylate effectively blocks their downstream signaling cascades, such as the STAT5, AKT, and ERK pathways.[5][6] This disruption of key cellular signaling leads to the inhibition of tumor cell growth and the induction of apoptosis.[4][6]

Visualized Signaling Pathways

The following diagrams illustrate the signaling pathways inhibited by Ningetinib Tosylate.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ningetinib - My Cancer Genome [mycancergenome.org]

- 4. Nilotinib preclinical pharmacokinetics and practical application toward clinical projections of oral absorption and systemic availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

Ningetinib Tosylate: A Technical Guide to its Function as a c-Met Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ningetinib Tosylate (also known as CT-053) is an orally available, small-molecule tyrosine kinase inhibitor (TKI) with potent antineoplastic activity.[1][2][3] It is designed to target multiple receptor tyrosine kinases (RTKs) that are often dysregulated in various cancers and play crucial roles in tumor cell proliferation, survival, angiogenesis, invasion, and metastasis.[1][2][4] A primary target of Ningetinib is the c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR). This document provides a comprehensive technical overview of Ningetinib Tosylate's function as a c-Met inhibitor, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.

The c-Met Signaling Pathway in Oncology

The c-Met receptor tyrosine kinase and its sole known ligand, hepatocyte growth factor (HGF), form a signaling pathway essential for normal physiological processes like embryonic development and tissue repair.[5] However, aberrant activation of the c-Met pathway is a well-established driver of tumorigenesis and metastatic progression in numerous human cancers, including non-small cell lung cancer (NSCLC), breast cancer, and glioblastoma.[5][6][7]

Dysregulation can occur through various mechanisms, including:

-

Gene Amplification or Mutations: Leading to overexpression or constitutive activation of the c-Met receptor.[5][6]

-

Protein Overexpression: Increased c-Met protein levels on the cell surface.[5]

-

Autocrine/Paracrine Loops: Tumors producing their own HGF, leading to persistent self-stimulation.[8]

Upon HGF binding, c-Met undergoes dimerization and autophosphorylation, creating docking sites for adaptor proteins like GRB2 and GAB1. This initiates several downstream signaling cascades critical for cancer progression[6][7]:

-

RAS/MAPK Pathway: Primarily drives cell proliferation.[5][7]

-

PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.[5][7]

-

STAT Pathway: Regulates the transcription of genes involved in cell survival, proliferation, and invasion.[5][6][7]

The coordinated activation of these pathways endows cancer cells with aggressive phenotypes, including enhanced proliferation, survival, motility, invasion, and angiogenesis, making c-Met a compelling target for therapeutic intervention.[6][9]

References

- 1. Facebook [cancer.gov]

- 2. Ningetinib Tosylate | C38H37FN4O8S | CID 73442844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Buy Ningetinib Tosylate | 1394820-77-9 [smolecule.com]

- 5. c-MET [stage.abbviescience.com]

- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Ningetinib Tosylate: A Technical Guide to its VEGFR2 Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ningetinib Tosylate (also known as CT-053) is an orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It demonstrates potent activity against vascular endothelial growth factor receptor 2 (VEGFR2), a key mediator of angiogenesis, as well as other RTKs implicated in cancer progression, including c-MET, Axl, Mer, and Fms-like tyrosine kinase 3 (Flt3).[1][2] This technical guide provides an in-depth overview of the VEGFR2 inhibitor activity of Ningetinib Tosylate, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the signaling pathways it modulates.

Mechanism of Action